Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone
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Overview
Description
Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone is a chemical compound with the molecular formula C₁₁H₁₄N₄O₃S₂ . It features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.
Preparation Methods
The synthesis of Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone involves several steps. One common method is the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates, isothiocyanates, or isoselenocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or antiviral activity.
Comparison with Similar Compounds
Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from other thiazole derivatives.
Properties
CAS No. |
86695-78-5 |
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Molecular Formula |
C11H14N4O3S2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C11H14N4O3S2/c1-3-17-10-14-8(12)6(19-10)5(16)7-9(13)15-11(20-7)18-4-2/h3-4,12-13H2,1-2H3 |
InChI Key |
WLASZMFAJQFYEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(S1)C(=O)C2=C(N=C(S2)OCC)N)N |
Origin of Product |
United States |
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